(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid
Overview
Description
“(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid” is a chemical compound that can be prepared as antibacterial agents . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of boronic acids often involves the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The reaction conditions are mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of boronic acids is complex and fascinating, especially related to clusters, cages, complexes and anions associated with B–O and B–N containing systems . The cyclic boronic acid is bound in the active site in the same location as β-lactams such as ceftazidime and meropenem inhibiting this PBP3 .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Physical And Chemical Properties Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Scientific Research Applications
Optical Modulation and Sensor Development Boronic acids, including derivatives similar to (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, have demonstrated significant potential in optical modulation and sensor development. A study revealed how phenyl boronic acids, through conjugation with polyethylene glycol, could enable aqueous dispersion of single-walled carbon nanotubes. This property was exploited to modulate the near-infrared fluorescence in response to saccharide binding, showcasing the utility of boronic acid derivatives in developing sensitive, selective sensors for saccharides and potentially other biomolecules (Mu et al., 2012).
Catalysis in Organic Synthesis Boronic acids are pivotal in catalysis, particularly in facilitating [3+2] dipolar cycloadditions to unsaturated carboxylic acids. This catalytic activity enables the production of small heterocyclic products under milder conditions compared to traditional methods. The study by Zheng, McDonald, and Hall (2010) demonstrates boronic acid catalysis's effectiveness in generating pharmaceutically relevant compounds, indicating the potential for derivatives like this compound to be utilized in similar catalytic roles to enhance yields, regioselectivities, and reaction conditions (Zheng, McDonald, & Hall, 2010).
Affinity Sensing and Bacterial Detection The capacity of boronic acids to bind reversibly with diols has been harnessed for detecting bacterial cells through affinity binding reactions with diol groups on bacterial cell walls. Research involving 3-aminophenylboronic acid demonstrated this concept, where changes in capacitance upon binding were detected, highlighting the potential of boronic acid derivatives in biosensing applications. This suggests that similar compounds could be engineered for specific target detection, ranging from bacteria to broader cis-diol-containing analytes (Wannapob et al., 2010).
Drug Delivery Systems Boronic acid derivatives have been explored for their pH-responsive properties in drug delivery systems. Studies have shown that certain boronic acid-functionalized materials can encapsulate drugs and release them in response to the acidic environment of tumor cells. This responsive release mechanism underscores the utility of boronic acid derivatives in constructing more effective and targeted drug delivery vehicles (Zhao et al., 2014).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
The compound (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, like other boronic acids, is known to form tetravalent boronate complexes through the coordination of an electron-pair donating moiety of an active site amino acid residue . This interaction can lead to changes in the target’s function.
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Pharmacokinetics
It is known that boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions .
Result of Action
The formation of boronate complexes can potentially alter the function of target molecules, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by pH, as boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst .
Safety and Hazards
Future Directions
The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed . We have carried out a detailed investigation of boron-catalysed amidation reactions, through study of the interaction between amines/carboxylic acids and borinic acids, boronic acids .
properties
IUPAC Name |
[3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O5/c14-10(12-8-1-2-8)6-3-7(11(15)16)5-9(4-6)13(17)18/h3-5,8,15-16H,1-2H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBGRNHHLTXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661230 | |
Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-86-4 | |
Record name | B-[3-[(Cyclopropylamino)carbonyl]-5-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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